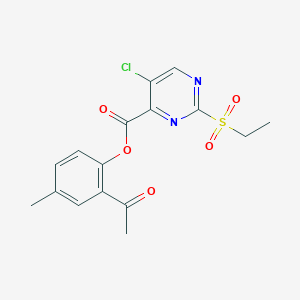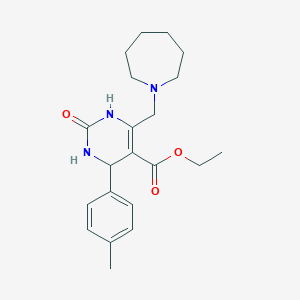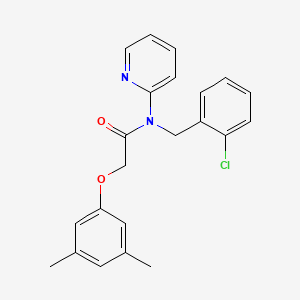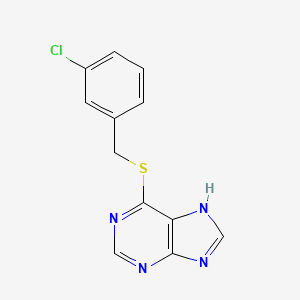![molecular formula C21H30N2O4S B11303234 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B11303234.png)
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide is a complex organic compound known for its significant role as a matrix metalloproteinase (MMP) inhibitor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: of a suitable aromatic precursor.
Reduction: of the nitro group to an amine.
Bromination: to introduce a bromine substituent.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of green chemistry to minimize environmental impact and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the aromatic ring.
Reduction: Often used to convert nitro groups to amines.
Substitution: Common in the modification of the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Like lithium aluminum hydride.
Substituting agents: Including halogens and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide is widely used in scientific research due to its inhibitory effects on matrix metalloproteinases (MMPs). Its applications include:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its role in inhibiting MMPs, which are involved in tissue remodeling and various diseases.
Medicine: Potential therapeutic applications in treating diseases involving MMPs, such as cancer and arthritis.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The compound exerts its effects by binding to the active site of MMP-3, thereby inhibiting its activity. This inhibition is crucial in regulating the degradation of extracellular matrix components, which is essential in various physiological and pathological processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl Hydroxamic Acid
- Matrix Metalloproteinase-3 Inhibitor II
- MMP-3 Inhibitor II
Uniqueness
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide is unique due to its specific inhibitory action on MMP-3, making it a valuable tool in research and potential therapeutic applications. Its structure allows for selective binding and inhibition, which is not as pronounced in other similar compounds .
Propiedades
Fórmula molecular |
C21H30N2O4S |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-(2-methylpropyl)pyrrol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C21H30N2O4S/c1-13(2)12-23-16(6)15(5)19(20(23)22-21(24)14(3)4)28(25,26)18-10-8-17(27-7)9-11-18/h8-11,13-14H,12H2,1-7H3,(H,22,24) |
Clave InChI |
ZCVHCCUQPLMRRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C(C)C)CC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11303153.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11303156.png)
![2-(2-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B11303163.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isopropylpropanamide](/img/structure/B11303166.png)
![4-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11303168.png)
![1-(3-methylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11303176.png)



![N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11303215.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11303216.png)

![7-(3,4-Dimethoxyphenyl)-4-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11303221.png)
